1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one
Overview
Description
“1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one” is a complex organic compound. It has been studied in the context of its potential pharmacological activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of amides of 2,3-dihydroimidazo- and 2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazolyl-N-acetic acids were synthesized . The reaction of 1H-2,3-dihydroimidazo- and 1H-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazoles with variously substituted amides of chloroacetic acid was studied .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It is a tricyclic benzimidazole derivative with a common N atom and an external hydrogenated imidazole or pyrimidine ring in its structure .Scientific Research Applications
Structural and Reactivity Studies
1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one has been a subject of structural and reactivity studies. Research by Mitchell et al. (2013) compared the crystal structures of this compound and related tricyclic imides, highlighting intermolecular hydrogen-bonding interactions which are significant in understanding their reactivity and potential applications in various fields, such as materials science and pharmaceutical research (Mitchell et al., 2013).
Synthesis Techniques
Kramer et al. (2018) reported on the diastereoselective one-pot synthesis of highly substituted dihydropyrimido[2,1-a]isoindole-6(2H)-ones, including this compound. This synthesis technique, which involves a hetero-Diels-Alder reaction followed by an unprecedented Brønsted acid mediated rearrangement, is crucial for creating complex molecular structures useful in pharmaceutical and organic chemistry (Kramer et al., 2018).
Antitumor Activity
Research into compounds structurally related to this compound has shown potential antitumor activity. Insuasty et al. (2013) synthesized derivatives and evaluated them in the US National Cancer Institute, finding significant activity against various cancer cell lines. This suggests potential applications of this compound and its derivatives in cancer research and therapy (Insuasty et al., 2013).
Azabicyclic Derivatives Synthesis
Indukuri et al. (2013) described a method for synthesizing amido and phenyl azabicyclic derivatives, including this compound derivatives. This process involves cyclization and intermolecular reactions, which are significant for the development of new pharmaceuticals and complex organic compounds (Indukuri et al., 2013).
Molecular and Crystal Structure Analysis
Studies like those by Struga et al. (2007) have focused on the molecular and crystal structure of related N-aminoimides. Such research provides insights into the physical and chemical properties of these compounds, which are essential for their application in material sciences and drug development (Struga et al., 2007).
properties
IUPAC Name |
2,3,4,10b-tetrahydro-1H-pyrimido[1,2-b]isoindol-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-9-5-2-1-4-8(9)10-12-6-3-7-13(10)11/h1-2,4-5,10,12H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGVYOBWYCCQDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C3=CC=CC=C3C(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214835 | |
Record name | 1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701214835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18440-63-6 | |
Record name | 1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18440-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4,10b-Tetrahydropyrimido(2,1-a)isoindol-6(2H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018440636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC209048 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701214835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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